molecular formula C18H16BrClF3N3OS B2362274 2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide CAS No. 448216-53-3

2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide

Cat. No. B2362274
CAS RN: 448216-53-3
M. Wt: 494.76
InChI Key: KULHEZMFRONVMY-UHFFFAOYSA-N
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Description

The compound “2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide” is a complex organic molecule. It contains several functional groups including a bromobenzoyl group, a chloropropyl group, a trifluoromethylphenyl group, and a hydrazinecarbothioamide group. These groups are likely to confer specific chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using methods described in the literature for the synthesis of trifluoromethylpyridines . The bromobenzoyl and chloropropyl groups could be introduced using standard organic chemistry reactions such as Friedel-Crafts alkylation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromobenzoyl group could undergo reactions typical of aromatic halides, while the hydrazinecarbothioamide group could participate in reactions involving the nitrogen-nitrogen single bond or the carbon-nitrogen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple halogens (bromine, chlorine, and fluorine) would likely make the compound relatively dense and possibly volatile. The polar nature of the molecule could also influence its solubility in different solvents .

Scientific Research Applications

Chemical Properties

Understanding the chemical properties of this compound is essential for its applications:

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical or agrochemical, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClF3N3OS/c19-14-6-4-12(5-7-14)16(27)25-26-17(28)24-10-15(20)9-11-2-1-3-13(8-11)18(21,22)23/h1-8,15H,9-10H2,(H,25,27)(H2,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULHEZMFRONVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CNC(=S)NNC(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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